Pentadecyl N-methylbenzenecarboximidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl N-methylbenzenecarboximidothioate is a chemical compound known for its unique structure and properties It is an ester derivative of benzenecarboximidothioic acid, featuring a long pentadecyl chain and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl N-methylbenzenecarboximidothioate typically involves the reaction of benzenecarboximidothioic acid with pentadecyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl N-methylbenzenecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the pentadecyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pentadecyl N-methylbenzenecarboximidothioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications
Wirkmechanismus
The mechanism of action of Pentadecyl N-methylbenzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins contributes to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentadecyl N-pentanoylalaninate
- Pentadecyl N-pentanoylalaninate
- Octyl 5-O-pentanoyl-1-thiopentofuranoside
Uniqueness
Pentadecyl N-methylbenzenecarboximidothioate stands out due to its specific ester linkage and the presence of both a long alkyl chain and a methyl group on the nitrogen atom. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
89861-49-4 |
---|---|
Molekularformel |
C23H39NS |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
pentadecyl N-methylbenzenecarboximidothioate |
InChI |
InChI=1S/C23H39NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24-2)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3 |
InChI-Schlüssel |
MBRNTPHVNAABSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCSC(=NC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.